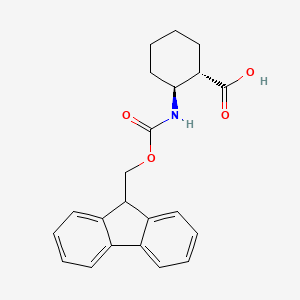

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid. This nomenclature precisely defines the stereochemical configuration at the cyclohexane ring positions, indicating the absolute configuration of both the amino-bearing carbon and the carboxyl-bearing carbon. The compound exhibits cis-stereochemistry, meaning both functional groups occupy the same face of the cyclohexane ring.

The stereochemical designation (1S,2S) represents the absolute configuration determined through systematic priority rules established by the International Union of Pure and Applied Chemistry and the International Union of Biochemistry. The compound contains two stereogenic centers at positions 1 and 2 of the cyclohexane ring, with both centers assigned S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement distinguishes it from other possible diastereomers, including the (1R,2S), (1S,2R), and (1R,2R) configurations.

Alternative systematic names found in chemical databases include (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid and (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid. The compound is also referenced by its Chemical Abstracts Service registry number 312965-07-4, which provides unambiguous identification in chemical literature and databases.

The fluorenylmethoxycarbonyl protecting group, systematically named as 9H-fluoren-9-ylmethoxycarbonyl, represents a base-labile protecting group commonly employed in solid-phase peptide synthesis. This protecting group features a tricyclic aromatic system attached to the amino group through a carbamate linkage, providing both steric protection and electronic stabilization.

Properties

IUPAC Name |

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-ICSRJNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361181 | |

| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312965-07-4 | |

| Record name | (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a synthetic compound with a complex structure characterized by its fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in drug design and development.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.4 g/mol

- CAS Number : 312965-07-4

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group is known for its role in protecting amines during peptide synthesis, which suggests that this compound may be involved in peptide-based drug design.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of Fmoc-containing compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Research has demonstrated that certain Fmoc derivatives can cross the blood-brain barrier, suggesting potential neuroprotective effects. These compounds may play a role in targeting neurodegenerative diseases such as Alzheimer's by modulating amyloid-beta aggregation, a hallmark of the disease .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of Fmoc derivatives on breast cancer cells. Results showed a dose-dependent increase in apoptosis markers. |

| Study 2 | Evaluated the neuroprotective effects of Fmoc-cyclohexanecarboxylic acid in a mouse model of Alzheimer's disease. The compound reduced amyloid plaque formation and improved cognitive function. |

| Study 3 | Assessed the interaction of Fmoc compounds with various receptors. The results indicated selective binding to dopamine receptors, suggesting potential applications in treating psychiatric disorders. |

Research Findings

The following key findings highlight the biological activity and potential therapeutic applications of this compound:

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.

- Neuroprotection : In vivo studies have demonstrated that administration of this compound can significantly reduce neuroinflammation and oxidative stress markers in models of neurodegeneration.

- Peptide Synthesis : The Fmoc group allows for the synthesis of complex peptides with enhanced stability and bioactivity, making it a valuable tool in drug discovery.

Scientific Research Applications

Peptide Synthesis

The primary application of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during peptide chain elongation. This method has been extensively documented in literature.

Case Study:

A study conducted by Zarganes Tzitzikas demonstrated the effectiveness of Fmoc-based methodologies in synthesizing cyclic peptides with enhanced biological activity. The incorporation of this compound facilitated the formation of cyclic structures that exhibit improved stability and bioactivity compared to linear counterparts .

Drug Development

In drug development, this compound serves as a crucial intermediate in the synthesis of biologically active molecules. Its ability to form stable complexes with various substrates makes it valuable in creating new therapeutic agents.

Data Table: Applications in Drug Development

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, where its derivatives are tested against various enzymes to assess their inhibitory potential. This application is critical for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.

Case Study:

Research highlighted by American Elements showcased the use of Fmoc-cyclohexanecarboxylic acid derivatives in inhibiting specific enzymes involved in metabolic disorders, demonstrating their potential as lead compounds for drug discovery .

Structural Biology

In structural biology, this compound aids in stabilizing peptide structures during crystallization processes. Its unique properties allow researchers to obtain high-quality crystals necessary for X-ray crystallography.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The compound’s structural analogs differ in stereochemistry, ring size, substituent positions, and functional groups. Key comparisons include:

Physicochemical Properties

- Molecular Weight : The target compound (365.42 g/mol) is heavier than cyclopentane analogs (e.g., 351.40 g/mol ) due to the larger cyclohexane ring.

- Solubility : Like most Fmoc-protected acids, it is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Cyclopentane derivatives show marginally better solubility in alcohols due to reduced steric hindrance .

- Stability : The Fmoc group is stable under acidic conditions but cleavable with piperidine. Thiophene-containing analogs (e.g., CAS 1340291-71-5) may exhibit lower stability under oxidizing conditions .

Preparation Methods

Reagents and Conditions

| Reagent/Material | Role | Typical Conditions |

|---|---|---|

| (1S,2S)-2-aminocyclohexanecarboxylic acid | Starting chiral amino acid | Purified, enantiomerically pure |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Amino protecting agent | Usually dissolved in anhydrous solvent (e.g., dioxane, THF) |

| Base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) | Neutralizes HCl byproduct | Aqueous or biphasic system |

| Solvent | Medium for reaction | Dioxane/water or THF/water mixture |

| Temperature | Controls reaction rate | 0–25 °C (ice bath to room temp) |

| Reaction time | Ensures completion | 1–4 hours |

Procedure Summary

- Dissolve the (1S,2S)-2-aminocyclohexanecarboxylic acid in a biphasic mixture of aqueous base and organic solvent.

- Slowly add Fmoc-Cl solution dropwise under stirring at 0–5 °C to control the reaction rate and minimize side reactions.

- Stir the reaction mixture at room temperature for 2–4 hours to ensure complete conversion.

- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

- Upon completion, extract the product into the organic phase, wash to remove impurities, and dry over anhydrous sodium sulfate.

- Purify the crude product by recrystallization or column chromatography to achieve ≥95% purity.

Research Findings and Optimization

- Stereochemical Integrity: The reaction conditions are optimized to preserve the stereochemistry of the (1S,2S) configuration, avoiding racemization during Fmoc protection.

- Yield and Purity: Typical yields range from 70% to 90%, with purity exceeding 95% after purification.

- Solubility and Stability: The Fmoc-protected amino acid exhibits good solubility in organic solvents such as DMF and DMSO, facilitating its use in peptide synthesis.

- Storage Recommendations: The compound is stable when stored at -20 °C to -80 °C, preferably under inert atmosphere to prevent degradation.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material purity | ≥98% | Ensures high stereochemical purity |

| Fmoc-Cl equivalents | 1.1–1.2 eq | Slight excess to drive reaction |

| Base used | Sodium bicarbonate or triethylamine | Maintains pH ~8–9 |

| Solvent system | Dioxane/water or THF/water | Biphasic to facilitate extraction |

| Reaction temperature | 0–25 °C | Low temp to prevent side reactions |

| Reaction time | 2–4 hours | Monitored by TLC/HPLC |

| Yield | 70–90% | Dependent on purification method |

| Purity after purification | ≥95% | Confirmed by HPLC or NMR |

Alternative Synthetic Routes and Considerations

- Direct Fmoc Protection of Amino Acids: The most common and straightforward method involves direct reaction of Fmoc-Cl with the free amino acid under mild basic conditions.

- Use of Fmoc-OSu (N-hydroxysuccinimide ester): An alternative reagent for Fmoc protection that can offer milder reaction conditions and potentially higher selectivity.

- Asymmetric Synthesis of the Amino Acid Precursor: Some research explores asymmetric catalytic methods to prepare the chiral cyclohexanecarboxylic acid before Fmoc protection.

- Solid-Phase Synthesis Adaptations: The compound is often used as a building block in solid-phase peptide synthesis, where the Fmoc group is removed under basic conditions to allow peptide chain elongation.

Q & A

Q. What are the critical safety protocols for handling (1S,2S)-2-((Fmoc)amino)cyclohexanecarboxylic acid in laboratory settings?

Answer: This compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (Category 3, H335) . Researchers must:

- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ensure ventilation : Local exhaust systems to avoid inhalation of aerosols.

- Follow emergency procedures : For spills, avoid dust generation, use non-combustible absorbents, and dispose via authorized waste handlers .

- Store in sealed, labeled containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

Q. What are the standard synthetic routes for preparing this compound?

Answer: The compound is synthesized via Fmoc-protection strategies , commonly used in peptide chemistry:

Amino protection : React cyclohexanecarboxylic acid derivatives with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or DMF, using a base like N-ethyl-N,N-diisopropylamine (DIPEA) .

Stereochemical control : Chiral resolution or asymmetric catalysis ensures the (1S,2S) configuration. For example, use of chiral auxiliaries or enzymes in kinetic resolutions .

Purification : Column chromatography (e.g., silica gel, 0–30% EtOAc/hexanes) or HPLC to achieve >98% purity .

Q. How is the compound characterized for identity and purity?

Answer:

- NMR spectroscopy : Confirm stereochemistry via - and -NMR, focusing on cyclohexane ring protons (δ 1.2–2.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .

- Mass spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (e.g., [M+H] at m/z 367.4 for CHNO) .

- HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) assess purity (>95%) and detect diastereomeric impurities .

Advanced Research Questions

Q. How can reaction yields be optimized during Fmoc protection of the cyclohexane backbone?

Answer: Key factors include:

- Solvent selection : Use anhydrous DCM or DMF to minimize hydrolysis of Fmoc-Cl .

- Temperature control : Maintain –10°C to 0°C during Fmoc-Cl addition to reduce side reactions .

- Stoichiometry : 1.2–1.5 equivalents of Fmoc-Cl relative to the amino group ensures complete protection .

- Catalysis : Add 0.1–0.3 equivalents of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Work-up : Extract unreacted reagents with 5% citric acid (to remove excess DIPEA) and brine .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH stability : The Fmoc group is labile under basic conditions (pH >9). Avoid prolonged exposure to amines (e.g., piperidine) during peptide synthesis .

- Thermal stability : Decomposition occurs above 40°C. Store at 2–8°C in dark, inert environments to prevent radical-mediated degradation .

- Light sensitivity : Protect from UV/visible light to avoid fluorenyl ring oxidation .

Q. What role does this compound play in designing peptide-based therapeutics?

Answer:

- Conformational restraint : The cyclohexane backbone imposes rigid geometry, enhancing target binding specificity in peptides .

- Biological activity : Analogues with fluorinated aryl groups (e.g., 3,5-difluorophenyl) show improved pharmacokinetics in antiviral agents (e.g., HIV-1 entry inhibitors) .

- Prodrug applications : The Fmoc group enables controlled release via enzymatic cleavage in vivo .

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

Answer:

Q. What are the ecological disposal considerations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.